![molecular formula C8H19ClN2O2S B1452958 N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride CAS No. 845626-18-8](/img/structure/B1452958.png)
N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Proteomics Research
N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to isolate and study proteins, especially in the context of understanding protein interactions and signaling pathways .
Drug Design and Discovery
This compound serves as a key synthetic fragment in drug design due to its piperidine structure, which is a common element in pharmaceuticals. It’s involved in the synthesis of various drug candidates, particularly those targeting neurological disorders where piperidine structures are prevalent .
Synthesis of Piperidine Derivatives
The compound is pivotal in the synthesis of a wide range of piperidine derivatives. These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have diverse pharmacological applications .
Pharmacological Applications
Piperidine derivatives, including those derived from N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride , are present in over twenty classes of pharmaceuticals. They play a significant role in the development of medications for various diseases, showcasing the compound’s versatility in pharmacology .
Biological Activity Studies
Researchers use this compound to study biological activity. It’s particularly useful in assays that determine the biological activity of new drug candidates, helping to identify potential therapeutic effects and side effects .
Chemical Synthesis Research
In chemical synthesis, N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is used to develop new synthetic methodologies. This includes reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination, which are fundamental in creating complex organic molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-piperidin-4-ylpropane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-7-13(11,12)10-8-3-5-9-6-4-8;/h8-10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMWJNWPTQGTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride | |
CAS RN |
845626-18-8 | |
Record name | 1-Propanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845626-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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